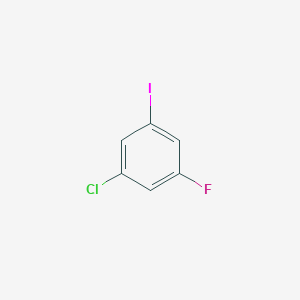

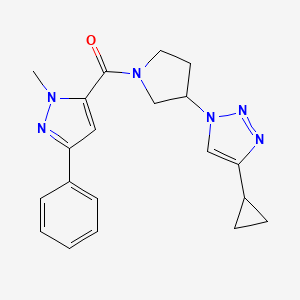

3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 3,6-dichloropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 3,6-dichloropyridine-2-carboxylate (ACPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. ACPC is a derivative of the neurotransmitter glutamate and has been shown to modulate the activity of glutamate receptors in the brain.

Scientific Research Applications

Novel Synthetic Methodologies

A key aspect of scientific research applications for related compounds involves innovative synthetic methodologies. For example, a study outlines a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the versatility of related compounds in synthesizing heterocyclic compounds with potential pharmacological activities (Santilli, Kim, & Wanser, 1971). Such methodologies are foundational for developing new drugs and materials.

Enantioselective Reductions

Research has also delved into the enantioselective reductions of activated carbonyl compounds using chiral bridged macrocyclic compounds, highlighting the role of related chemical structures in asymmetric synthesis, which is crucial for creating substances with specific desired activities in pharmaceuticals (Talma et al., 1985). This area of research is vital for developing drugs with improved efficacy and reduced side effects.

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, showcases the potential of related compounds in creating new molecules that could serve as key intermediates for pharmaceuticals, agrochemicals, and organic materials (Abdalha et al., 2011). Microwave-assisted synthesis is noted for its efficiency and is becoming increasingly important in green chemistry.

Structural Studies

Investigations into the structure of substituted 3,4-dihydropyridin-2-ones provide insight into the stereochemistry of related compounds, which is essential for understanding their reactivity and potential applications in designing molecules with specific functions (Krauze et al., 1984). Such studies are fundamental in the field of molecular engineering and drug design.

properties

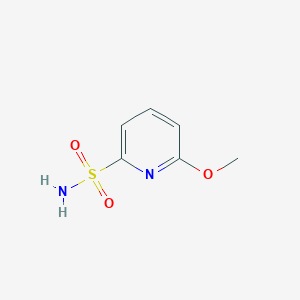

IUPAC Name |

(4-amino-3-cyano-2-oxopent-3-enyl) 3,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3/c1-6(16)7(4-15)9(18)5-20-12(19)11-8(13)2-3-10(14)17-11/h2-3H,5,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIUBMMEIDYLAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)COC(=O)C1=C(C=CC(=N1)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

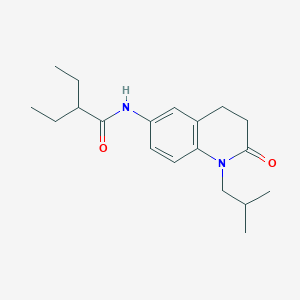

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2657482.png)

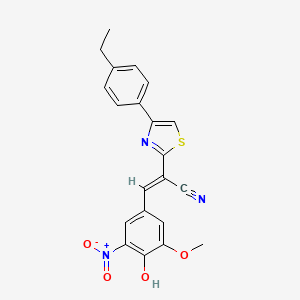

![3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2657484.png)

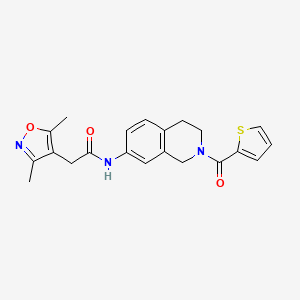

![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-butylpyrrolidin-2-one](/img/structure/B2657485.png)

![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B2657493.png)

![2-(3-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2657498.png)

![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2657501.png)